molecular formula C14H23N5 B15050747 [(1,5-dimethyl-1H-pyrazol-4-yl)methyl]({[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl})amine

[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]({[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl})amine

Cat. No.: B15050747
M. Wt: 261.37 g/mol
InChI Key: LLJAXSSABTWGOB-UHFFFAOYSA-N
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Description

The compound “(1,5-dimethyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-5-yl]methyl})amine” is a complex organic molecule featuring two pyrazole rings. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This specific compound is characterized by its unique substitution pattern, which includes methyl and isobutyl groups attached to the pyrazole rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(1,5-dimethyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-5-yl]methyl})amine” typically involves multi-step organic reactions. The starting materials are often commercially available pyrazole derivatives. The synthetic route may include:

    Alkylation: Introduction of methyl and isobutyl groups to the pyrazole rings using alkyl halides in the presence of a base.

    Coupling Reaction: Formation of the amine linkage between the two pyrazole rings through a coupling reaction, such as reductive amination or nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

    Catalysis: Use of catalysts to enhance reaction rates and selectivity.

    Purification: Techniques such as recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

“(1,5-dimethyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-5-yl]methyl})amine” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one of its substituents is replaced by another group.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reducing Agents: Such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution Reagents: Such as alkyl halides or acyl chlorides in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while substitution reactions may introduce new functional groups to the pyrazole rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.

Biology

In biological research, pyrazole derivatives are often studied for their potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Medicine

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or advanced coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of “(1,5-dimethyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-5-yl]methyl})amine” would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethyl-5-isobutylpyrazole: Similar in structure but lacks the amine linkage.

    1,5-Dimethylpyrazole: A simpler pyrazole derivative without the isobutyl group.

    4-Methyl-1H-pyrazole: Another pyrazole derivative with a different substitution pattern.

Uniqueness

The uniqueness of “(1,5-dimethyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-5-yl]methyl})amine” lies in its dual pyrazole rings connected by an amine linkage, along with specific methyl and isobutyl substitutions. This structure provides distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C14H23N5

Molecular Weight

261.37 g/mol

IUPAC Name

N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-[2-(2-methylpropyl)pyrazol-3-yl]methanamine

InChI

InChI=1S/C14H23N5/c1-11(2)10-19-14(5-6-16-19)9-15-7-13-8-17-18(4)12(13)3/h5-6,8,11,15H,7,9-10H2,1-4H3

InChI Key

LLJAXSSABTWGOB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)CNCC2=CC=NN2CC(C)C

Origin of Product

United States

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